molecular formula C17H18F4O2 B131629 Profluthrin CAS No. 223419-20-3

Profluthrin

Cat. No.: B131629
CAS No.: 223419-20-3
M. Wt: 330.32 g/mol
InChI Key: AGMMRUPNXPWLGF-AATRIKPKSA-N
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Mechanism of Action

Target of Action

Profluthrin, a synthetic pyrethroid insecticide, primarily targets the voltage-dependent sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are essential for the normal functioning of the nervous system .

Mode of Action

This compound interacts with its primary targets, the voltage-dependent sodium channels, leading to prolonged sodium ion influx . This results in repetitive firing of the neurons, causing hyperexcitation in the nervous system of insects . This hyperexcitation leads to paralysis and eventually death of the insect .

Biochemical Pathways

It is known that this compound disrupts the normal functioning of the nervous system in insects by affecting the voltage-dependent sodium channels . The downstream effects of this disruption include hyperexcitation, paralysis, and death of the insect .

Pharmacokinetics

It is known that this compound has a relatively high vapor pressure , which suggests that it can be readily absorbed through inhalation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal neuronal activity. By interacting with the voltage-dependent sodium channels, this compound causes an influx of sodium ions, leading to hyperexcitation of the neurons . This hyperexcitation at the cellular level results in the paralysis and death of the insect at the organismal level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound has a relatively high vapor pressure , which means it can volatilize and disperse in the environment, potentially affecting a wide range of pests . Furthermore, the contribution rates of the amounts absorbed by inhalation to the amounts absorbed via all of the exposure pathways while at home tended to decrease in the following order: this compound (median 15%) . This suggests that the efficacy of this compound can be influenced by factors such as ventilation and the presence of other volatile substances in the environment .

Comparison with Similar Compounds

Properties

IUPAC Name

(2,3,5,6-tetrafluoro-4-methylphenyl)methyl 2,2-dimethyl-3-[(E)-prop-1-enyl]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F4O2/c1-5-6-10-11(17(10,3)4)16(22)23-7-9-14(20)12(18)8(2)13(19)15(9)21/h5-6,10-11H,7H2,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMMRUPNXPWLGF-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223419-20-3
Record name Profluthrin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223419203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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